molecular formula C13H13NO3 B2941494 (3-Propionyl-indol-1-yl)-acetic acid CAS No. 713084-20-9

(3-Propionyl-indol-1-yl)-acetic acid

Cat. No. B2941494
CAS RN: 713084-20-9
M. Wt: 231.251
InChI Key: IZMLOIAYSUBGRJ-UHFFFAOYSA-N
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Description

“(3-Propionyl-indol-1-yl)-acetic acid” is a chemical compound with the CAS Number: 713084-20-9 . It has a molecular weight of 231.25 and its IUPAC name is (3-propionyl-1H-indol-1-yl)acetic acid .


Molecular Structure Analysis

The molecular formula of “(3-Propionyl-indol-1-yl)-acetic acid” is C13H13NO3 . The InChI Code is 1S/C13H13NO3/c1-2-12(15)10-7-14(8-13(16)17)11-6-4-3-5-9(10)11/h3-7H,2,8H2,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

“(3-Propionyl-indol-1-yl)-acetic acid” has a molecular weight of 231.25 . More specific physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

Bacterial Catabolism and Biotechnological Applications

Bacterial catabolism of indole-3-acetic acid (IAA), a molecule chemically related to (3-Propionyl-indol-1-yl)-acetic acid, has been extensively studied, revealing its presence across various environments and its biological function in several organisms, notably as a growth hormone in plants. Research highlights two gene clusters in bacteria responsible for the aerobic and anaerobic degradation of IAA, offering insights into the bacterial exploitation of IAA as a carbon, nitrogen, and energy source, and its potential interference with IAA-dependent processes in other organisms. These findings pave the way for biotechnological applications, such as the use of IAA-destroying bacteria to manage pathologies related to IAA excess in both plants and humans (Laird, Flores, & Leveau, 2020).

Plant Hormone Auxin and Stress Response

The role of the plant hormone auxin, specifically indole-3-acetic acid (IAA), in coordinating key processes in plant development and adaptive growth, including responses to osmotic stresses, is significant. Research has shown that osmotic stress modulates auxin responses by affecting its biosynthesis, transport, perception, and inactivation/conjugation, thereby coordinating growth and development under stress conditions. This modulation supports physiological and developmental mechanisms such as stomata aperture and lateral root positioning, highlighting the intricate relationship between auxin signaling and plant stress adaptation (Naser & Shani, 2016).

Reactive Extraction of Carboxylic Acids

The reactive extraction of carboxylic acids using organic solvents and supercritical fluids, including those structurally related to (3-Propionyl-indol-1-yl)-acetic acid, has been reviewed for its efficiency and environmental benefits. Supercritical CO2, in particular, is highlighted for its non-toxic, non-flammable, and environmentally benign characteristics, making it an efficient method for the separation of carboxylic acids from aqueous solutions. This process promises higher yield, simplicity, and competitiveness for industrial applications, marking an important development in the field of separation technology (Djas & Henczka, 2018).

Wastewater Disinfection with Peracetic Acid

The use of peracetic acid, a compound related to (3-Propionyl-indol-1-yl)-acetic acid, for wastewater disinfection has been gaining attention due to its broad spectrum of antimicrobial activity. Its advantages include ease of treatment implementation, effectiveness in heterogeneous organic matter presence, absence of persistent toxic by-products, and minimal pH dependency. Despite its higher cost, peracetic acid presents a viable, environmentally friendly alternative for wastewater treatment, promising to be cost-competitive with traditional disinfectants if production scales up (Kitis, 2004).

Safety and Hazards

The safety information available indicates that “(3-Propionyl-indol-1-yl)-acetic acid” is an irritant . More specific safety and hazard information was not available in the retrieved data.

properties

IUPAC Name

2-(3-propanoylindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-12(15)10-7-14(8-13(16)17)11-6-4-3-5-9(10)11/h3-7H,2,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMLOIAYSUBGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Propionyl-indol-1-yl)-acetic acid

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